ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate
CAS No.:
Cat. No.: VC14996961
Molecular Formula: C23H20ClF3O5
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate -](/images/structure/VC14996961.png)
Molecular Formula | C23H20ClF3O5 |
---|---|
Molecular Weight | 468.8 g/mol |
IUPAC Name | ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate |
Standard InChI | InChI=1S/C23H20ClF3O5/c1-3-30-21(28)8-7-16-13(2)17-10-18(24)20(11-19(17)32-22(16)29)31-12-14-5-4-6-15(9-14)23(25,26)27/h4-6,9-11H,3,7-8,12H2,1-2H3 |
Standard InChI Key | OKCXOOXPBWSGGO-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)C(F)(F)F)Cl)C |
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen derivatives, specifically coumarins. It is characterized by its complex molecular structure, which includes a chromenone backbone with multiple substituents such as chlorine and trifluoromethyl groups. These substituents enhance its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and agrochemicals.
Synthesis
The synthesis of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. These reactions require specific conditions such as temperature control, inert atmosphere, and purification techniques like chromatography to isolate the desired product effectively. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activities and Applications
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate exhibits notable biological activities, particularly in the areas of anti-inflammatory and anticancer research. The compound's unique structural features, including its chromenone framework and halogenated substituents, enhance its reactivity and biological efficacy compared to simpler coumarins.
Table: Comparison of Ethyl 3-(6-Chloro-4-Methyl-2-Oxo-7-{[3-(Trifluoromethyl)Benzyl]Oxy}-2H-Chromen-3-Yl)Propanoate with Other Coumarins
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate | Complex chromenone with chloro and trifluoromethyl groups | Enhanced lipophilicity and potential pharmacological effects |
Ethyl 4-methylcoumarin | Simpler coumarin structure without halogen substitutions | Basic biological activity, less lipophilic |
7-Hydroxycoumarin | Known for strong fluorescence properties | Used in various biochemical assays |
Coumarin | Parent structure of all coumarins | Basic biological activity, foundational for derivatives |
Mechanism of Action and Potential Therapeutic Applications
The mechanism of action for ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific biological targets. This interaction suggests potential therapeutic applications, particularly in areas like cancer treatment and antimicrobial activity. The compound's lipophilicity, enhanced by its chloro and trifluoromethyl groups, plays a crucial role in its absorption and distribution in biological systems.
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